molecular formula C23H17IN2O2 B11519268 2-(3,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole

2-(3,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole

Cat. No.: B11519268
M. Wt: 480.3 g/mol
InChI Key: FGXKVMFQPOMMHN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a phenanthroimidazole core, which is further substituted with a 3,4-dimethoxyphenyl group and an iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazole ring. For instance, the reaction may involve the use of 3,4-dimethoxybenzaldehyde, ammonium acetate, and an iodine source in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole is unique due to its specific substitution pattern and the presence of an iodine atom, which can impart distinct chemical and biological properties. The phenanthroimidazole core also contributes to its unique structural and functional characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H17IN2O2

Molecular Weight

480.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole

InChI

InChI=1S/C23H17IN2O2/c1-27-19-10-7-13(11-20(19)28-2)23-25-21-17-6-4-3-5-15(17)16-9-8-14(24)12-18(16)22(21)26-23/h3-12H,1-2H3,(H,25,26)

InChI Key

FGXKVMFQPOMMHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4C5=C3C=C(C=C5)I)OC

Origin of Product

United States

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